molecular formula C17H27ClO2S B14633316 2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol CAS No. 53690-11-2

2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol

Cat. No.: B14633316
CAS No.: 53690-11-2
M. Wt: 330.9 g/mol
InChI Key: QHIJUCNFMJCHLR-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a sulfanyl group at the 4 position, and a 3-chloro-2-hydroxypropyl substituent. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified sulfanyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound can also chelate metal ions, reducing their catalytic activity in oxidative processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol is unique due to the presence of the sulfanyl and 3-chloro-2-hydroxypropyl groups, which enhance its antioxidant properties and provide additional sites for chemical modification. This makes it more versatile in various applications compared to its simpler analogs.

Properties

CAS No.

53690-11-2

Molecular Formula

C17H27ClO2S

Molecular Weight

330.9 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3-chloro-2-hydroxypropyl)sulfanylphenol

InChI

InChI=1S/C17H27ClO2S/c1-16(2,3)13-7-12(21-10-11(19)9-18)8-14(15(13)20)17(4,5)6/h7-8,11,19-20H,9-10H2,1-6H3

InChI Key

QHIJUCNFMJCHLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(CCl)O

Origin of Product

United States

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